![molecular formula C9H8S B097776 6-Méthylbenzo[b]thiophène CAS No. 16587-47-6](/img/structure/B97776.png)

6-Méthylbenzo[b]thiophène

Vue d'ensemble

Description

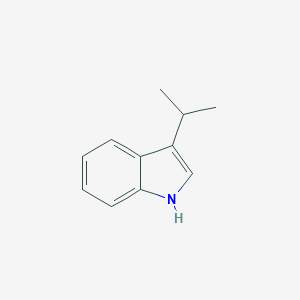

6-Methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C9H8S and its molecular weight is 148.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methylbenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylbenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie Médicinale : Propriétés Anticancéreuses

Le 6-Méthylbenzo[b]thiophène et ses dérivés ont été explorés pour leurs propriétés anticancéreuses potentielles. Le motif thiophène est une caractéristique commune à de nombreux composés pharmacologiquement actifs. Les chercheurs ont étudié la synthèse de nouveaux dérivés du thiophène pour évaluer leurs activités biologiques, y compris les effets anticancéreux . La modification structurelle des composés du thiophène peut conduire au développement de nouveaux agents thérapeutiques avec une efficacité accrue contre diverses lignées cellulaires cancéreuses.

Science des Matériaux : Semi-conducteurs Organiques

Dans le domaine de la science des matériaux, le this compound est utilisé dans le développement de semi-conducteurs organiques. Les molécules à base de thiophène sont essentielles à l'avancement des semi-conducteurs organiques en raison de leurs caractéristiques de transport de charge élevées. Ces matériaux sont essentiels pour des applications telles que les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) .

Électronique Organique : Transistors à Effet de Champ

Les dérivés du thiophène, y compris le this compound, sont des composants clés dans la construction des transistors à effet de champ organiques. Leur structure moléculaire permet une grande planéité et un transport de charge efficace, ce qui est essentiel pour les performances des OFET. Le développement des OFET à base de thiophène est un domaine de recherche important en raison de leur potentiel dans les dispositifs électroniques flexibles .

Optoélectronique : Diodes Électroluminescentes

En optoélectronique, les dérivés du this compound sont étudiés pour leur utilisation dans les diodes électroluminescentes organiques. Les OLED bénéficient des propriétés électroluminescentes des composés du thiophène, qui peuvent être ajustées pour émettre de la lumière dans diverses couleurs. Cela les rend adaptés aux applications d'affichage et d'éclairage .

Chimie Industrielle : Inhibiteurs de Corrosion

Les applications industrielles du this compound comprennent son utilisation comme inhibiteur de corrosion. Les composés du thiophène peuvent former des couches protectrices sur les surfaces métalliques, empêchant la corrosion et prolongeant la durée de vie des équipements industriels .

Applications Pharmaceutiques : Médicaments Anti-inflammatoires

Les dérivés du thiophène sont connus pour leurs propriétés anti-inflammatoires. L'incorporation de la structure du this compound dans les médicaments pharmaceutiques peut conduire au développement de nouveaux médicaments anti-inflammatoires. Ces composés peuvent être conçus pour cibler des voies inflammatoires spécifiques, offrant des traitements potentiels pour diverses maladies inflammatoires .

Safety and Hazards

The safety information available indicates that 6-Methylbenzo[b]thiophene may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Thiophene-based analogs, including 6-Methylbenzo[b]thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 6-Methylbenzo[b]thiophene could involve further exploration of its potential biological activities and applications in medicinal chemistry.

Mécanisme D'action

Target of Action

The primary target of 6-Methylbenzo[b]thiophene is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .

Mode of Action

6-Methylbenzo[b]thiophene interacts with its target, Mcl-1, by downregulating it . This downregulation prompts a conspicuous apoptotic response, meaning it triggers programmed cell death . It also causes DNA damage .

Biochemical Pathways

The compound affects the apoptosis and DNA repair pathways . By downregulating Mcl-1, it interferes with these pathways, leading to increased apoptosis and decreased DNA repair . This is particularly significant in the context of cancer cells, where dysregulation of apoptosis and DNA damage repair are leading mechanisms of drug resistance .

Pharmacokinetics

It’s worth noting that the compound can effectively enter cancer cells

Result of Action

The result of 6-Methylbenzo[b]thiophene’s action is increased cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . The compound causes DNA damage and simultaneously downregulates Mcl-1, leading to a significant increase in apoptosis . It also downregulates the DNA damage repair proteins RAD51 and BRCA2 .

Action Environment

Propriétés

IUPAC Name |

6-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGMIMNVXACKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937136 | |

| Record name | 6-Methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16587-47-6, 31393-23-4 | |

| Record name | Benzo(b)thiophene, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzo(b)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031393234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylbenzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

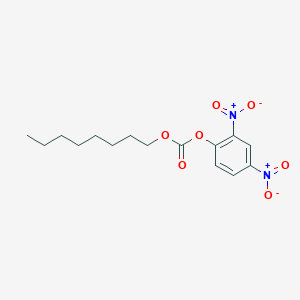

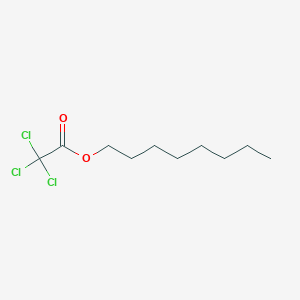

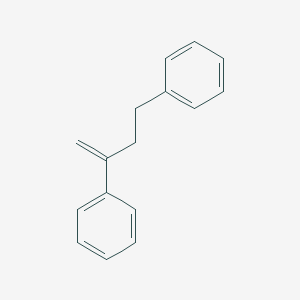

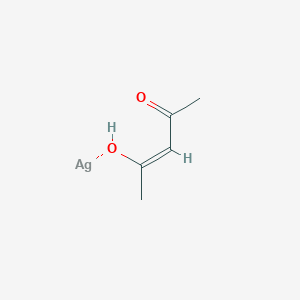

Feasible Synthetic Routes

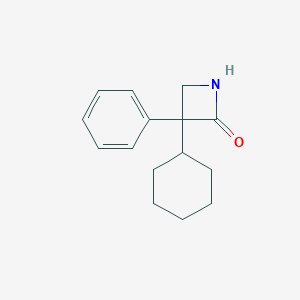

Q1: How does 6-methylbenzo[b]thiophene contribute to the activity of the potent neurokinin-2 receptor antagonist described in the research?

A1: While the exact mechanism of interaction isn't fully detailed in the provided research [], the incorporation of the 6-methylbenzo[b]thiophene moiety was a key step in improving the in vivo activity of the antagonist molecule. This suggests that this structure likely contributes favorably to binding affinity, drug-like properties, or both. Further studies would be needed to elucidate the precise binding interactions and their impact on downstream signaling pathways.

Q2: What are the structure-activity relationships observed for 6-methylbenzo[b]thiophene derivatives in the context of neurokinin-2 receptor antagonism?

A2: The research highlights that reducing the overall peptide character of initial lead compounds, which incorporated a 6-methylbenzo[b]thiophene group, led to improved in vivo antagonist activity []. This implies that the 6-methylbenzo[b]thiophene moiety itself is well-tolerated and that further modifications to reduce peptide characteristics are beneficial for achieving desirable pharmacological properties.

Q3: How is 6-methylbenzo[b]thiophene utilized in the development of platinum-based anticancer drugs?

A3: Researchers have synthesized platinum(IV) prodrugs that incorporate ligands derived from 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid []. These complexes exhibited promising anticancer activity, particularly against cisplatin-resistant cancer cell lines.

Q4: What is the proposed mechanism of action for platinum(IV) prodrugs containing 6-methylbenzo[b]thiophene derivatives?

A4: The platinum(IV) prodrugs with 6-methylbenzo[b]thiophene-derived ligands are suggested to target myeloid cell leukemia-1 (Mcl-1) []. By downregulating Mcl-1, these prodrugs aim to promote apoptosis (programmed cell death) and interfere with DNA damage repair mechanisms, thereby overcoming cisplatin resistance in cancer cells.

Q5: What are the advantages of using 6-methylbenzo[b]thiophene-containing platinum(IV) prodrugs compared to cisplatin?

A5: The research indicates that these novel prodrugs show several advantages over cisplatin, including:

- Enhanced cytotoxicity: They exhibit higher cytotoxicity against a broader range of cancer cell lines, particularly cisplatin-resistant ones [].

- Lower resistance factors: The development of resistance to these prodrugs is less pronounced compared to cisplatin [].

- Multi-target approach: They target both apoptosis and DNA repair pathways, potentially leading to a more effective antitumor response [].

- Reduced toxicity: Initial studies suggest that these prodrugs may have lower toxicity profiles compared to cisplatin [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)

![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)